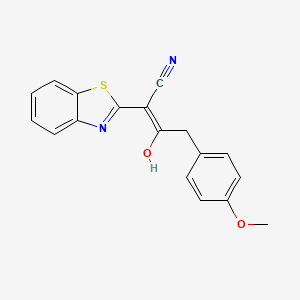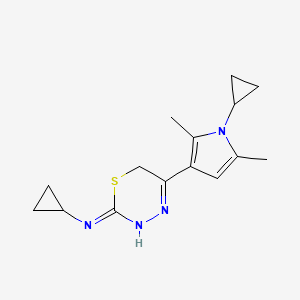![molecular formula C13H10F3N5 B7130813 3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7130813.png)
3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine is a chemical compound that belongs to the class of purine derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine typically involves multiple steps. One common approach is to start with the synthesis of the trifluoromethyl-substituted phenyl derivative. This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced into the phenyl ring using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide .
The next step involves the coupling of the trifluoromethyl-substituted phenyl derivative with a purine precursor. This can be done using various coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The purine moiety may interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Trifluoromethyl)phenyl]methyl]purin-6-amine
- 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide
- 3-(Trifluoromethyl)pyrazole
Uniqueness
3-[[3-(Trifluoromethyl)phenyl]methyl]purin-6-amine is unique due to the specific positioning of the trifluoromethyl group and the purine moiety. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]-7H-purin-6-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)9-3-1-2-8(4-9)5-21-7-20-11(17)10-12(21)19-6-18-10/h1-4,6-7,17H,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFPELJWXYTVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N)C3=C2N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol](/img/structure/B7130734.png)
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol](/img/structure/B7130749.png)
![ethyl 1-[(8-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B7130752.png)
![6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130757.png)


![N-benzyl-N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7130773.png)
![6,8-dibromo-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one](/img/structure/B7130780.png)
![5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one](/img/structure/B7130788.png)
![Ethyl [(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B7130789.png)
![[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoate](/img/structure/B7130793.png)


![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-(3-methylphenyl)pyrazolidin-3-imine](/img/structure/B7130820.png)
